

# Prizidilol clinical trial outcomes and data analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Prizidilol*

Cat. No.: *B107675*

[Get Quote](#)

## Prizidilol: A Comparative Clinical Trial Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial outcomes and data analysis for **Prizidilol**, a withdrawn antihypertensive agent, against established alternatives, namely propranolol and hydralazine, and their combination. **Prizidilol** was developed as a single molecule intended to provide the therapeutic benefits of both beta-blockade and vasodilation.

## Executive Summary

**Prizidilol** demonstrated potent antihypertensive effects by combining non-selective beta-adrenoceptor blockade and direct precapillary vasodilation. Clinical trials showed it effectively lowered blood pressure, often to a greater extent than propranolol alone and comparable to a combination of propranolol and hydralazine. However, its development and clinical use were halted due to concerns about its side-effect profile. This guide presents the available clinical data to offer insights into its pharmacological effects and the potential of dual-action antihypertensive agents.

## Comparative Clinical Trial Data

The following tables summarize the quantitative outcomes from various clinical trials involving **Prizidilol** and its comparators.

Table 1: Single-Dose Oral Administration Effects on Blood Pressure and Heart Rate in Patients with Essential Hypertension

| Drug/Dosage        | Patient Population                            | Change in Supine Systolic BP (mmHg)                        | Change in Supine Diastolic BP (mmHg) | Change in Supine Heart Rate (beats/min)             | Study Reference |
|--------------------|-----------------------------------------------|------------------------------------------------------------|--------------------------------------|-----------------------------------------------------|-----------------|
| <b>Prizidilol</b>  |                                               |                                                            |                                      |                                                     |                 |
| 150 mg             | 8 patients with benign essential hypertension | Dose-dependent decrease                                    | Dose-dependent decrease              | Initial slight reduction, followed by a slight rise | [1]             |
| 300 mg             | 8 patients with benign essential hypertension | Dose-dependent decrease                                    | Dose-dependent decrease              | Initial slight reduction, followed by a slight rise | [1]             |
| 600 mg             | 8 patients with benign essential hypertension | Normalization of mean BP (from avg. 128 mmHg to <107 mmHg) | Normalization of mean BP             | Initial slight reduction, followed by a slight rise | [1]             |
| 3.0 mg/kg          | 12 patients with primary hypertension         | Significant decrease                                       | No significant change                | Initial slight reduction, followed by a slight rise | [2]             |
| 4.5 mg/kg          | 12 patients with primary hypertension         | Significant decrease                                       | Significant decrease                 | Initial slight reduction, followed by a slight rise | [2]             |
| 6.0 mg/kg          | 12 patients with primary hypertension         | -20 (mean reduction)                                       | -13 (mean reduction)                 | Initial slight reduction, followed by a slight rise | [2]             |
| <b>Propranolol</b> |                                               |                                                            |                                      |                                                     |                 |

|                                  |                                         |                                |                                |                                                           |
|----------------------------------|-----------------------------------------|--------------------------------|--------------------------------|-----------------------------------------------------------|
| 40 mg                            | 8 healthy volunteers                    | Less effective than Prizidilol | Less effective than Prizidilol | No significant change                                     |
| <b>Hydralazine</b>               |                                         |                                |                                |                                                           |
| 25 mg (with Propranolol 40 mg)   | 8 healthy volunteers                    | Less effective than Prizidilol | Less effective than Prizidilol | No significant change                                     |
| 50 mg (with Propranolol 40 mg)   | 8 healthy volunteers                    | Less effective than Prizidilol | Less effective than Prizidilol | No significant change                                     |
| <b>Propranolol + Hydralazine</b> |                                         |                                |                                |                                                           |
| 80 mg / 50 mg (BID)              | 38 patients with essential hypertension | -16.8 (mean reduction)         | -17.6 (mean reduction)         | +1.8 (mean change) <span style="float: right;">[3]</span> |

Table 2: Long-Term Administration Effects on Blood Pressure and Heart Rate in Patients with Primary Hypertension

| Drug/Dosage                         | Duration                                    | Patient Population                            | Change in Supine Systolic BP (mmHg)             | Change in Supine Diastolic BP (mmHg)            | Change in Supine Heart Rate (beats/min) | Study Reference |
|-------------------------------------|---------------------------------------------|-----------------------------------------------|-------------------------------------------------|-------------------------------------------------|-----------------------------------------|-----------------|
| <b>Prizidilol</b>                   |                                             |                                               |                                                 |                                                 |                                         |                 |
| 200-800 mg once daily (mean 687 mg) | 14 weeks                                    | 24 patients with primary hypertension         | From 172 to 154                                 | From 106 to 97                                  | Slight reduction                        | [4]             |
|                                     |                                             |                                               |                                                 |                                                 |                                         |                 |
| 400 mg twice daily                  | 4 weeks (after initial 12 weeks once daily) | 19 patients with essential hypertension       | Effective reduction                             | Effective reduction                             | Not specified                           | [5]             |
| <b>Propranolol</b>                  |                                             |                                               |                                                 |                                                 |                                         |                 |
| (alone)                             | 6 months                                    | 450 patients with mild essential hypertension | 52% of patients achieved diastolic BP < 90 mmHg | 52% of patients achieved diastolic BP < 90 mmHg | Not specified                           | [6]             |
|                                     |                                             |                                               |                                                 |                                                 |                                         |                 |
| <b>Propranolol + Hydralazine</b>    |                                             |                                               |                                                 |                                                 |                                         |                 |

|                                                     |               |                                              |                                          |                                          |               |     |
|-----------------------------------------------------|---------------|----------------------------------------------|------------------------------------------|------------------------------------------|---------------|-----|
| (P+H)                                               | 6 months      | 450                                          | 72% of                                   | 72% of                                   | Not specified | [6] |
|                                                     |               | patients with mild essential hypertension on | patients achieved diastolic BP < 90 mmHg | patients achieved diastolic BP < 90 mmHg |               |     |
| 120/60 mg median daily dose (+ hydrochlorothiazide) | Not specified | 34 hypertensive patients                     | Satisfactory response in 28 patients     | Satisfactory response in 28 patients     | Not specified | [7] |

Table 3: Adverse Effects Reported in Clinical Trials

| Drug                      | Common Adverse Effects                                       | Serious Adverse Effects                                      | Study Reference |
|---------------------------|--------------------------------------------------------------|--------------------------------------------------------------|-----------------|
| Prizidilol                | Postural dizziness, headache.[1]                             | Withdrawn from the market due to its side-effect profile.[8] | [1][8]          |
| Propranolol               | Bradycardia, hypotension, fatigue.                           | [3]                                                          |                 |
| Hydralazine               | Tachycardia, palpitations, anxiety.                          | Lupus-like syndrome with prolonged use.[9]                   | [3][9]          |
| Propranolol + Hydralazine | Fewer cardiovascular side effects than hydralazine alone.[3] | [3]                                                          |                 |

## Experimental Protocols

### Variable Dose Study of Prizidilol in Essential Hypertension

- Objective: To assess the acute effects of different single oral doses of **prizidilol** on blood pressure, heart rate, and various biochemical markers.
- Study Design: A Latin square design was used, where eight patients with benign essential hypertension received placebo, 150 mg, 300 mg, and 600 mg of **prizidilol** at weekly intervals.[\[1\]](#)
- Patient Population: Eight patients diagnosed with benign essential hypertension.[\[1\]](#)
- Methodology: Blood pressure and heart rate were measured at short intervals for up to 23 hours after drug administration. Plasma renin activity, aldosterone, plasma and urinary catecholamines, and electrolytes were also determined.[\[1\]](#)

## Comparative Study of Prizidilol with Propranolol and Hydralazine

- Objective: To compare the cardiovascular pharmacology of a single oral dose of **prizidilol** with a combination of propranolol and hydralazine.
- Study Design: A placebo-controlled study in eight healthy subjects.
- Methodology: The effects of a single 400 mg oral dose of **prizidilol** hydrochloride were compared with propranolol 40 mg in combination with either 25 mg or 50 mg of hydralazine for up to 6 hours after dosing. Cardiovascular parameters, including supine and standing diastolic blood pressure and supine heart rate, were monitored. Beta-adrenoceptor antagonism was assessed by the inhibition of exercise-induced increases in heart rate and systolic blood pressure.

## Long-Term Efficacy and Tolerance of Prizidilol

- Objective: To evaluate the long-term efficacy, tolerance, and pharmacokinetics of **prizidilol** in primary hypertension.
- Study Design: An initial four-week placebo period was followed by a 14-week dose titration period with **prizidilol**.[\[4\]](#)
- Patient Population: 24 patients with primary hypertension.[\[4\]](#)

- Methodology: **Prizidilol** was administered once daily (200 to 800 mg) to achieve a target supine diastolic blood pressure of less than 90 mmHg. Blood pressure and heart rate were recorded 24-27 hours after drug intake.[4]

## Visualizations

## Signaling Pathways

Caption: Dual mechanism of action of **Prizidilol**.

## Propranolol vs. Hydralazine: Signaling Pathways



## Typical Clinical Trial Workflow for Antihypertensive Drug

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Acute effects of prizidilol on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prizidilol, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propranolol-hydralazine combination in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prizidilol, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive effect of prizidilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propranolol in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of labetalol, propranolol and hydralazine in hypertensive out-patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [Prizidilol clinical trial outcomes and data analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b107675#prizidilol-clinical-trial-outcomes-and-data-analysis\]](https://www.benchchem.com/product/b107675#prizidilol-clinical-trial-outcomes-and-data-analysis)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

